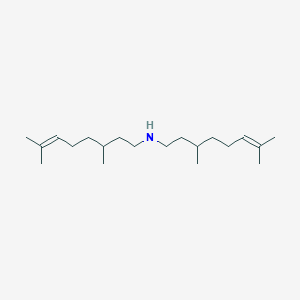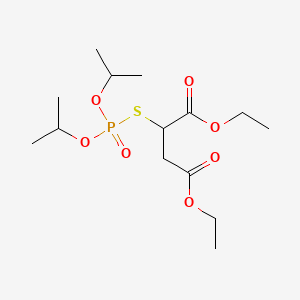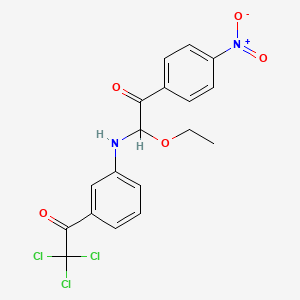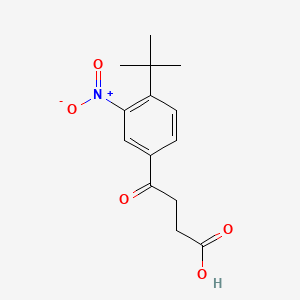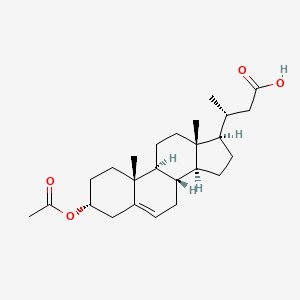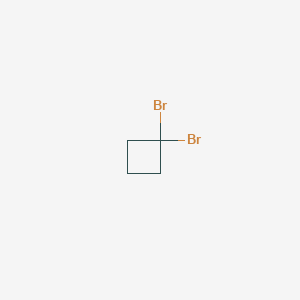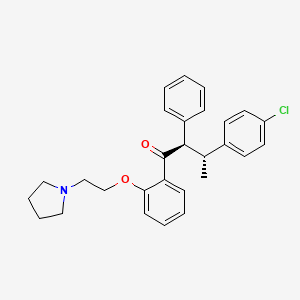![molecular formula C13H21ClN2O B14685865 1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea CAS No. 33082-90-5](/img/structure/B14685865.png)
1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea is a chemical compound known for its unique structure and potential applications in various fields. This compound features a tricyclic decane ring system attached to a urea moiety, which includes a 2-chloroethyl group. The presence of these functional groups makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea typically involves the reaction of tricyclo[3.3.1.13,7]decane-2-amine with 2-chloroethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, at temperatures ranging from 0°C to room temperature. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The urea moiety can be reduced to amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), mild heating.
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions, inert atmosphere.
Major Products Formed
Substitution: Corresponding substituted ureas.
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Amines and other reduced forms.
Scientific Research Applications
1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that can alter their function. The tricyclic structure may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloroethyl)-3-cyclohexylurea
- 1-(2-Chloroethyl)-3-phenylurea
- 1-(2-Chloroethyl)-3-adamantylurea
Uniqueness
1-(2-Chloroethyl)-3-tricyclo[33113,7]dec-2-ylurea is unique due to its tricyclic decane ring system, which imparts distinct steric and electronic properties
Properties
CAS No. |
33082-90-5 |
|---|---|
Molecular Formula |
C13H21ClN2O |
Molecular Weight |
256.77 g/mol |
IUPAC Name |
1-(2-adamantyl)-3-(2-chloroethyl)urea |
InChI |
InChI=1S/C13H21ClN2O/c14-1-2-15-13(17)16-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-12H,1-7H2,(H2,15,16,17) |
InChI Key |
DVTGTPJRYOAKQR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)NCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


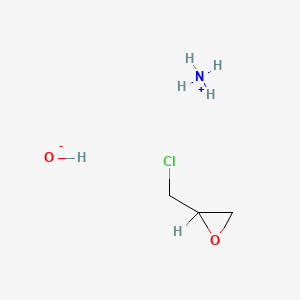
![Bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14685807.png)
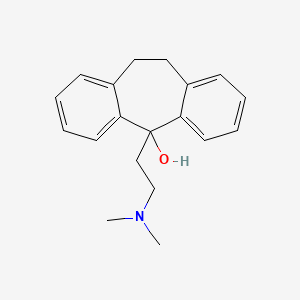
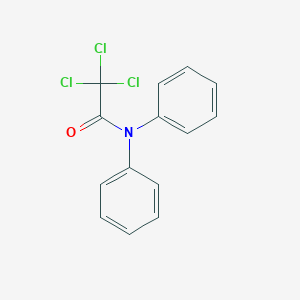
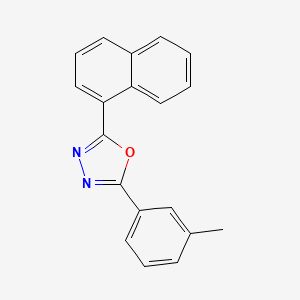
![Cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14685818.png)
